1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-16-11-5-3-4-9(11)12(15-16)10-8-13-6-7-14-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACZZPMSEDPDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a cyclopenta[c]pyrazole core with an ethyl and a pyrazinyl substituent. The molecular formula is , and its molecular weight is approximately 188.23 g/mol.
Research indicates that the biological activity of 1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that play a role in cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity against various bacterial strains.
Pharmacological Effects
1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been evaluated for various pharmacological effects:
- Antibacterial Activity : In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 25-100 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Case Studies
A notable case study involved the evaluation of this compound's effect on biofilm formation in Staphylococcus aureus. The study found that treatment with 1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole significantly reduced biofilm biomass by approximately 60% compared to untreated controls.
Research Findings
Recent research has focused on the compound's role in modulating inflammatory responses. In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole with structurally related compounds, emphasizing substituent effects, synthesis yields, and applications:
Preparation Methods
Synthesis of Pyrazole Esters and Acids
- Starting Materials: Ketoesters are converted to pyrazole esters by refluxing their alkali metal salts (e.g., lithium salts) with hydrazine derivatives in acetic acid. The pyrazole esters precipitate upon cooling with iced water.
- Conversion to Acids: The esters are hydrolyzed using alkaline agents such as potassium hydroxide, followed by acidification to yield the corresponding pyrazole carboxylic acids.
Formation of Acid Chlorides and Amides
- Acid Chloride Formation: Pyrazole carboxylic acids are converted to acid chlorides using reagents like thionyl chloride under controlled temperatures (0°C to room temperature) in inert atmospheres.
- Amide Synthesis: The acid chlorides react with primary or secondary amines (e.g., 1-aminopiperidine) in solvents such as dichloromethane, often in the presence of bases like triethylamine, to yield amides.
Reduction of Amides to Amines
Coupling with Pyrazin-2-yl and Other Heterocycles
- Coupling reactions to introduce the pyrazin-2-yl group are achieved via amide bond formation using coupling agents such as HATU, EDC, or carbodiimides in solvents like N,N-dimethylformamide (DMF) at low to ambient temperatures (0°C to 20°C).
- Bases such as 4-methylmorpholine or triethylamine facilitate the coupling reaction.
- Purification is typically done by column chromatography using C18 columns with acetonitrile/water gradients containing trifluoroacetic acid (TFA) modifiers.
Representative Experimental Data and Yields
| Step | Conditions & Reagents | Yield (%) | Notes |
|---|---|---|---|
| Esterification of cyclopenta[c]pyrazole-3-carboxylic acid | Methanol with sulfuric acid at 85°C for 18 h | 69 | Methyl ester obtained as white solid; confirmed by 1H NMR and ESI-MS |
| Amide coupling with (2R,6S)-2,6-dimethylmorpholine | HATU, TEA in DMF at 20°C for 3 h | ~90 (typical) | Purified by C18 column chromatography; LCMS m/z 250.3 (M+1) |
| Amidation using EDC and HOAt | DMF, 0°C to RT overnight | High | Solid product isolated by filtration; used without further purification |
| Reduction of amide to amine | BH3-THF complex under reflux | Not specified | Efficient conversion to amine intermediate |
| Cyclization and coupling steps | Polyphosphoric acid and phosphorus pentoxide at 150°C for 6 h | 16 | Used for complex fused ring system formation; product purified by HPLC |
Notes on Reaction Optimization and Conditions
- Maintaining low temperatures (below 10°C) during esterification and amidation steps helps control side reactions and improves selectivity.
- Use of inert atmosphere (nitrogen or argon) prevents oxidation and moisture interference during sensitive steps such as acid chloride formation and coupling.
- Choice of coupling agents and bases significantly affects yield and purity; HATU and EDC with bases like 4-methylmorpholine are preferred for amide bond formation.
- Purification by chromatographic techniques, including silica gel and reverse-phase C18 columns, is critical for isolating pure target compounds.
Summary Table of Key Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
